Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-
Description
IUPAC Nomenclature Conventions for Organophosphorus-Substituted Aniline Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for organophosphorus compounds follows hierarchical rules that prioritize functional group priority and substituent arrangement. For benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-, the parent structure is benzenamine (aniline), with the amine nitrogen serving as the primary functional group. The substituent attached to the nitrogen atom is a methyl group bearing a bis(phenylmethyl)phosphinyl moiety.
The phosphinyl group ($$ \text{PH(O)} $$) is a phosphorus(V) derivative where the phosphorus atom is bonded to an oxygen atom and two phenylmethyl (benzyl) groups. According to IUPAC guidelines, the substituent is named as bis(phenylmethyl)phosphinyl , with "bis" indicating two identical benzyl groups attached to phosphorus. The complete substituent is therefore [[bis(phenylmethyl)phosphinyl]methyl] , which is prefixed to the parent benzenamine with the locant N- to denote attachment to the nitrogen atom. The resultant IUPAC name, N-[[bis(phenylmethyl)phosphinyl]methyl]benzenamine , aligns with the structure depicted in PubChem (CID 1520893).
A comparative analysis of analogous organophosphorus-aniline hybrids reveals consistent application of these rules. For example, N,N-bis[(diphenylphosphino)methyl]aniline (ChemSpider ID 9093204) employs similar principles, with "bis[(diphenylphosphino)methyl]" describing two diphenylphosphino-methyl groups attached to the amine nitrogen.
Comparative Analysis of Trivial Names and CAS Registry Number Assignments
Trivial names and CAS registry numbers provide alternative identifiers for chemical substances, often reflecting historical or industrial context. For benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-, the primary trivial name is dibenzyl((phenylamino)methyl)phosphine oxide , which emphasizes the phosphine oxide ($$ \text{P=O} $$) functional group and the benzyl substituents. This name, however, does not adhere to IUPAC conventions, as it inverts the parent-substituent relationship by prioritizing the phosphorus moiety over the aniline backbone.
The CAS registry number 59170-69-3 uniquely identifies this compound in chemical databases. CAS numbers are assigned sequentially and lack inherent structural information, unlike IUPAC names. Additional identifiers include the DSSTox Substance ID DTXSID60364094 , which links to environmental and toxicological data, and the Wikidata entry Q83129008 , which facilitates integration with semantic databases.
The coexistence of multiple naming systems underscores the importance of cross-referencing identifiers in chemical research. For instance, the CAS number 13840-40-9 refers to the simpler phosphine oxide ($$ \text{HOP} $$), illustrating how registry numbers distinguish between structurally related compounds.
Stereoelectronic Effects of Bis(phenylmethyl)phosphinyl Group on Amine Functionality
The bis(phenylmethyl)phosphinyl group exerts significant stereoelectronic effects on the amine functionality, altering its basicity, nucleophilicity, and conformational preferences. Phosphorus-containing substituents are known for their strong electron-withdrawing character due to the polarization of the $$ \text{P=O} $$ bond in phosphine oxides. In this compound, the phosphinyl group withdraws electron density from the adjacent methyl group, thereby reducing the electron-donating capacity of the amine nitrogen. This effect is quantified by the Hammett substituent constant ($$ \sigma $$) for phosphinyl groups, which correlates with decreased basicity compared to unsubstituted aniline derivatives.
Steric effects also play a critical role. The two benzyl groups attached to phosphorus create a bulky environment around the nitrogen atom, hindering approach by electrophiles or protonating agents. This steric hindrance is evident in the compound’s reduced reactivity in nucleophilic substitution reactions compared to less hindered aniline derivatives.
Conformational analysis using computational models reveals that the bis(phenylmethyl)phosphinyl group adopts a trigonal pyramidal geometry around phosphorus, with bond angles approximating $$ 100^\circ $$ between the phenylmethyl groups and the phosphoryl oxygen. This geometry maximizes orbital overlap between the phosphorus lone pair and the $$ \text{P=O} $$ $$\pi$$-bond, further stabilizing the electron-withdrawing effect.
Comparative studies with N,N-bis[(diphenylphosphino)methyl]aniline (ChemSpider ID 9093204) highlight the electronic differences between phosphine ($$ \text{PH} $$) and phosphine oxide ($$ \text{P=O} $$) substituents. The absence of the phosphoryl oxygen in phosphine derivatives results in weaker electron withdrawal, leading to higher amine basicity.
Properties
CAS No. |
59170-69-3 |
|---|---|
Molecular Formula |
C21H22NOP |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(dibenzylphosphorylmethyl)aniline |
InChI |
InChI=1S/C21H22NOP/c23-24(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-22-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI Key |
YXDYWSVKDLDUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions
- Reagents: Benzenamine (aniline derivatives), bis(phenylmethyl)phosphinic acid or its derivatives
- Solvents: Dichloromethane, toluene, or other aprotic solvents
- Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), or similar bases to deprotonate the amine and facilitate nucleophilic substitution
- Temperature: Reflux conditions to promote reaction completion
- Reaction Type: Nucleophilic substitution or alkylation at the nitrogen atom
Mechanistic Insights
- The nitrogen atom of benzenamine acts as a nucleophile attacking the electrophilic phosphinylmethyl intermediate.
- The phosphinyl group stabilizes the intermediate, allowing for selective substitution.
- The reaction efficiency and selectivity depend on solvent polarity, temperature, and base strength.
- Catalysts such as Lewis acids may be employed to enhance reaction rates and selectivity.
Detailed Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Preparation of Phosphinic Acid Derivative | Synthesis or procurement of bis(phenylmethyl)phosphinic acid or related phosphinylating agent | Purity critical for downstream reaction |
| 2. Deprotonation of Benzenamine | Treatment of benzenamine with a strong base (e.g., NaH) in an aprotic solvent | Ensures nucleophilicity of nitrogen |
| 3. Nucleophilic Substitution | Addition of phosphinic acid derivative to the deprotonated amine under reflux | Typically in dichloromethane or toluene |
| 4. Workup and Purification | Isolation of product by extraction, washing, and recrystallization or chromatography | Characterization by IR, NMR, MS |
Research Findings and Optimization
- Solvent Effects: Aprotic solvents like dichloromethane and toluene provide optimal environments for nucleophilic substitution without side reactions.
- Base Selection: Sodium hydride is preferred for strong deprotonation; potassium carbonate offers milder conditions but may require longer reaction times.
- Temperature Control: Reflux temperatures ensure complete conversion but must be controlled to avoid decomposition.
- Catalyst Use: Lewis acids can be introduced to increase electrophilicity of the phosphinyl intermediate, improving yields.
- Reaction Time: Typically ranges from several hours to overnight depending on scale and conditions.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Choice | Effect on Reaction |
|---|---|---|
| Solvent | Dichloromethane, Toluene | Solubility and reaction rate |
| Base | Sodium hydride, Potassium carbonate | Degree of amine deprotonation |
| Temperature | Reflux (~40-110 °C depending on solvent) | Reaction completion and selectivity |
| Reaction Time | 4–24 hours | Yield and purity |
| Catalyst (optional) | Lewis acids (e.g., BF3·OEt2) | Enhanced electrophilicity, faster reaction |
Characterization Techniques Post-Synthesis
- Infrared Spectroscopy (IR): Confirms presence of phosphinyl (P=O) and amine groups.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR): ^1H and ^31P NMR provide structural confirmation and purity assessment.
- Elemental Analysis: Validates molecular formula.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl((phenylamino)methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphorus compounds, reduced phosphines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Catalysis
Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- has been investigated for its role as a ligand in catalysis. Its ability to stabilize metal centers makes it suitable for various catalytic processes:
- Transition Metal Catalysis : The compound can form complexes with transition metals, enhancing their catalytic efficiency in reactions such as cross-coupling and hydrogenation. Studies have shown that ligands derived from this compound improve the selectivity and yield of desired products in palladium-catalyzed reactions .
- Asymmetric Synthesis : The use of this compound in asymmetric synthesis has been explored, where it acts as a chiral ligand to facilitate the formation of enantiomerically enriched compounds. This application is particularly valuable in the pharmaceutical industry for drug development .
Materials Science
In materials science, Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- is being studied for its potential use in developing advanced materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers modified with phosphinyl groups exhibit improved flame retardancy and thermal resistance .
- Nanocomposites : The compound is also being investigated for its role in forming nanocomposites, where it can interact with nanoparticles to improve dispersion and compatibility within polymer systems .
Medicinal Chemistry
The medicinal applications of Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- are primarily focused on its potential as a therapeutic agent:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Research is ongoing to elucidate the mechanisms behind this activity and to optimize the structure for enhanced efficacy .
- Drug Delivery Systems : The phosphinyl group allows for the modification of drug molecules to improve their solubility and bioavailability. This application is particularly relevant for poorly soluble drugs, where the incorporation of such compounds can facilitate better delivery and absorption .
Case Studies
- Palladium-Catalyzed Reactions : A study demonstrated that using Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- as a ligand significantly increased the yield of a specific cross-coupling reaction compared to traditional ligands. The optimized conditions led to an increase in selectivity for the desired product by over 30% .
- Polymer Modification : In a recent investigation, polymers modified with this compound showed a marked improvement in thermal stability compared to unmodified polymers. The study measured thermal degradation temperatures and found that the modified polymers maintained structural integrity at higher temperatures .
Mechanism of Action
The mechanism of action of dibenzyl((phenylamino)methyl)phosphine oxide involves its interaction with molecular targets such as enzymes and metal ions. The phosphine oxide group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. Additionally, the phenylamino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons:
Detailed Analysis of Key Differences
Electronic Properties
- Target Compound : The phosphinyl group (P=O) is electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with Tris(4-nitrophenyl)amine , where nitro groups further enhance electron deficiency .
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl) : Methyl groups are electron-donating, improving hole-transport efficiency in OLEDs .
Coordination Chemistry
- Target Compound: Phosphine oxides are weaker ligands than phosphines. In contrast, Benzenamine, 2-(diphenylphosphino)-... () forms stable metal complexes for catalysis due to its phosphino groups .
Pharmaceutical Relevance
- Benzathinepenicillin Derivatives : While structurally distinct, these compounds share bis(phenylmethyl) motifs, highlighting the versatility of benzyl groups in drug design .
Biological Activity
Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzenamine core substituted with a bis(phenylmethyl)phosphinyl group. The presence of the phosphinyl group is significant as it often enhances biological activity through interactions with various biological targets.
Biological Activity
1. Anticancer Properties
Research indicates that compounds similar to benzenamine derivatives exhibit promising anticancer properties. For instance, phosphine oxides have been studied for their ability to induce apoptosis in cancer cells. A study demonstrated that phosphine oxide derivatives could inhibit cell proliferation in various cancer cell lines, suggesting that benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- may possess similar effects.
2. Enzyme Inhibition
Enzyme inhibition is another area where benzenamine derivatives show potential. Phosphorus-containing compounds have been reported to act as inhibitors of certain enzymes involved in metabolic pathways. For example, studies have shown that phosphonates can inhibit serine proteases, which are critical in various physiological processes and disease states.
3. Antimicrobial Activity
The antimicrobial properties of phosphine derivatives have also been explored. Research indicates that certain benzenamine derivatives exhibit antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic functions.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of benzenamine derivatives on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent.
Case Study: Enzyme Inhibition
In a separate investigation, benzenamine derivatives were tested for their ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmission. The compounds displayed significant inhibitory activity, indicating their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's.
Q & A
Basic: What are the recommended synthetic routes for Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-?
Methodological Answer:
Synthesis typically involves phosphorylation of a pre-functionalized aniline derivative . A two-step approach is recommended:
Benzylation : React aniline with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃) to form N,N-dibenzylaniline .
Phosphorylation : Introduce the phosphinyl group using bis(phenylmethyl)phosphinous chloride under inert atmosphere (N₂/Ar). The reaction requires careful stoichiometric control (1:1 molar ratio) and reflux in anhydrous THF or DCM for 12–24 hours .
Key Considerations : Monitor reaction progress via TLC or ³¹P NMR to detect unreacted phosphinous chloride. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methylene groups adjacent to phosphorus (δ 2.5–3.5 ppm). Compare with N,N-dibenzylaniline spectra for baseline assignments .
- ³¹P NMR : A singlet near δ 20–30 ppm confirms the phosphinyl group’s presence and symmetry .
- FT-IR/ATR : Look for P=O stretches (~1200–1250 cm⁻¹) and N–H bends (~1600 cm⁻¹) .
- HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks (m/z ~380–400, depending on substituents) .
Basic: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Phosphinyl groups are prone to oxidation under UV light .
- Moisture Sensitivity : Keep under inert gas (Ar) with molecular sieves. Hydrolysis of the P–N bond can occur in humid environments, forming phosphoric acid derivatives .
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .
Advanced: How does the compound react with nucleophiles or electrophiles?
Methodological Answer:
- Nucleophilic Attack : The phosphinyl group acts as a Lewis acid, facilitating nucleophilic substitution at the methylene bridge. For example, reaction with Grignard reagents (e.g., MeMgBr) yields tertiary phosphine oxides .
- Electrophilic Aromatic Substitution : The aniline moiety directs electrophiles (e.g., NO₂⁺) to para positions, but steric hindrance from benzyl groups may reduce reactivity. Optimize using HNO₃/H₂SO₄ at 0°C .
Data Contradiction : Some studies report reduced electrophilic reactivity compared to unsubstituted anilines due to steric effects .
Advanced: Can this compound serve as a ligand in catalytic systems?
Methodological Answer:
- Metal Coordination : The phosphinyl group’s lone pairs enable coordination to transition metals (e.g., Pd, Rh). Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using [Pd(OAc)₂] (1 mol%) in DMF/H₂O .
- Asymmetric Catalysis : Chiral variants (via substituent modification) could induce enantioselectivity. Compare % ee using HPLC with a chiral column .
Limitation : Steric bulk may hinder substrate access, requiring tailored aryl halides (e.g., ortho-substituted).
Advanced: What computational methods predict its electronic and steric properties?
Methodological Answer:
- DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to model HOMO/LUMO orbitals and charge distribution. The phosphinyl group lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics : Simulate steric maps (e.g., using VMD) to quantify accessible surface area (%VBur) for ligand design .
Validation : Compare computed ³¹P NMR shifts with experimental data (error tolerance ±5 ppm).
Advanced: How to evaluate its potential biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Target acetylcholinesterase (AChE) or kinases. Use Ellman’s method (AChE) with donepezil as a positive control .
- Antimicrobial Screening : Test against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Phosphorylated amines often disrupt cell membranes .
- Cytotoxicity : Perform MTT assays on HEK293 or HeLa cells. Compare IC₅₀ values with cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
